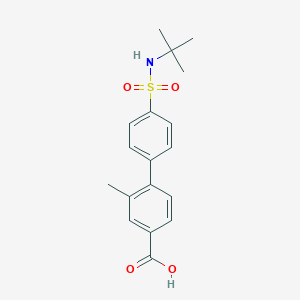
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid (2-TBS-PBM) is a widely used organic compound in laboratory experiments. It is a colorless, odorless, and crystalline solid with a molecular weight of 274.3 g/mol. It is soluble in a variety of organic solvents, such as chloroform, acetone, and methanol. 2-TBS-PBM has a melting point of 127-128 °C, and a boiling point of 290-292 °C. It is a versatile compound with many potential applications in scientific research.
作用机制
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several mechanisms of action. It acts as a Lewis acid, which means it can catalyze the reaction of various organic compounds. It also acts as an electrophile, which means it can react with nucleophiles to form covalent bonds. Furthermore, it can act as a proton donor, which means it can donate protons to other molecules in order to form new molecules.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It can also act as an antioxidant, which means it can protect cells from damage caused by free radicals. Furthermore, it can act as an anti-inflammatory, which means it can reduce inflammation in the body.
实验室实验的优点和局限性
The use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a versatile compound, which means it can be used in a variety of different experiments. It is also relatively inexpensive, which makes it a cost-effective option for laboratory experiments. Furthermore, it is relatively stable, which means it can be used in long-term experiments.
However, there are also some limitations to the use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments. It is not very soluble in water, which means it may not be suitable for experiments that require aqueous solutions. Furthermore, it can react with other molecules, which means it must be used with caution in experiments that involve other compounds.
未来方向
There are several potential future directions for the use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in scientific research. It could be used in the synthesis of new compounds, such as polymers and materials. It could also be used in the development of new pharmaceuticals and drugs. Furthermore, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
合成方法
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 4-t-butylsulfamoylbenzoic acid with 5-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out in a two-step process. In the first step, the acid catalyst is added to the reaction mixture, and the 4-t-butylsulfamoylbenzoic acid is converted to its corresponding anhydride. In the second step, the anhydride is reacted with 5-methylbenzaldehyde to form 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95%.
科学研究应用
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as the synthesis of 2-aryl-4-methylbenzoic acid derivatives. It has also been used in the synthesis of various pharmaceuticals, such as the synthesis of 5-methyl-2-benzoylbenzoic acid (MBB). Furthermore, it has been used in the synthesis of various polymers and materials, such as polyurethanes and polyurea-based materials.
属性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-5-10-15(16(11-12)17(20)21)13-6-8-14(9-7-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOLYXSBFITMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














